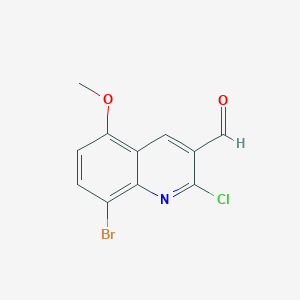
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H7BrClNO2 . It is a white to brown solid and is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7BrClNO2/c1-16-9-3-2-8 (12)10-7 (9)4-6 (5-15)11 (13)14-10/h2-5H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 300.54 g/mol . It is a white to brown solid and should be stored at +4°C .科学的研究の応用
Synthesis and Chemical Properties
Recent studies have highlighted the versatility of 8-Bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde and its analogs in synthetic chemistry. These compounds serve as key intermediates in the synthesis of complex heterocyclic structures, demonstrating their utility in constructing quinoline derivatives with potential biological activity (Hamama et al., 2018). Innovative synthetic methodologies, such as the telescoping process, have improved the efficiency of producing these compounds, significantly reducing the number of isolation processes and increasing overall yields (Nishimura & Saitoh, 2016).
Biological Evaluation and Applications
The chemical reactivity of quinoline derivatives has been harnessed for various biological applications. For example, quinoline-based compounds have been investigated for their potential as chemosensors, with specific derivatives showing selective responses to metal ions, such as cadmium, which is relevant for environmental monitoring and food safety (Prodi et al., 2001). Furthermore, the synthesis of novel quinoline derivatives has led to the discovery of compounds with antimicrobial and antimalarial properties, underscoring the therapeutic potential of these molecules (Parthasaradhi et al., 2015).
Advanced Materials and Sensing Applications
Quinoline derivatives have also found applications in material science and sensing technologies. The structural modification of quinoline compounds enables the development of advanced materials with desired optical and electronic properties, applicable in sensors, organic electronics, and photonics. For instance, the design and synthesis of quinoline-based 1,2,3-triazoles demonstrated their potential as antimicrobial agents and highlighted the versatility of quinoline derivatives in creating functional materials (Parthasaradhi et al., 2015).
特性
IUPAC Name |
8-bromo-2-chloro-5-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-9-3-2-8(12)10-7(9)4-6(5-15)11(13)14-10/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEJKKLMDBWSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)

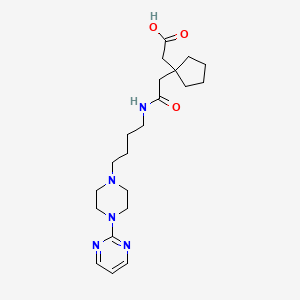


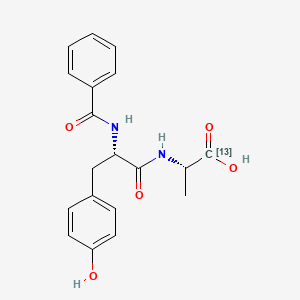
![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

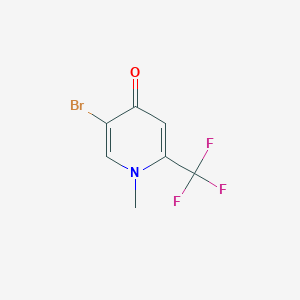
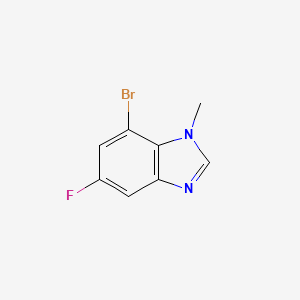
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)


